![molecular formula C10H7FOS B1393637 3-Fluoro-4-(thiophen-2-YL)phenol CAS No. 1261963-39-6](/img/structure/B1393637.png)
3-Fluoro-4-(thiophen-2-YL)phenol
Overview
Description
3-Fluoro-4-(thiophen-2-YL)phenol is a chemical compound. It is also known as a type of chemical entity . The molecular formula of this compound is C10H7FOS and it has a molecular weight of 194.23 g/mol.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .
Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Scientific Research Applications
Antibacterial Applications
Thiophene derivatives have been shown to exhibit excellent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain compounds with a p-nitro group have demonstrated significant minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli .
Antifungal Applications
In the realm of antifungal activity, thiophene derivatives have displayed inhibition rates against various fungi. The structural variations in these compounds can significantly affect their antifungal efficacy .
Chemosensor Development
Thiophene-based compounds are also being explored for their selectivity as chemosensors for various metal ions. This is crucial for any chemosensor as selectivity is a key feature for practical applications .
Therapeutic Importance
Synthetic thiophenes are used as raw materials in the synthesis of therapeutic agents, including anticancer and anti-atherosclerotic agents. They also serve as metal complexing agents and contribute to the development of insecticides .
Biological Activity
Thiophene-based analogs are increasingly being studied as a class of biologically active compounds. They are important for medicinal chemists aiming to develop advanced compounds with diverse biological effects .
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSELTYZHTQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684078 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(thiophen-2-YL)phenol | |
CAS RN |
1261963-39-6 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.